4-Methoxybenzo[d]isothiazole CAS 35272-30-1 properties
4-Methoxybenzo[d]isothiazole CAS 35272-30-1 properties
An In-Depth Technical Guide to 4-Methoxybenzo[d]isothiazole (CAS 35272-30-1): Synthesis Cascades and Applications in Tyrosine Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the 1,2-benzisothiazole scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of antipsychotics, antimicrobial agents, and targeted oncology therapeutics[1]. Specifically, 4-Methoxybenzo[d]isothiazole (CAS 35272-30-1) serves as a highly specialized synthetic intermediate. Its unique substitution pattern at the 4-position allows for downstream deprotection and functionalization, making it a critical building block in the synthesis of pyrrolo[3,2-d]pyrimidine-based tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family[2][3].
This whitepaper provides a comprehensive analysis of the physicochemical properties, self-validating synthetic protocols, and mechanistic causality underlying the utilization of 4-methoxybenzo[d]isothiazole in advanced drug discovery workflows.
Physicochemical Profiling
Understanding the baseline properties of 4-methoxybenzo[d]isothiazole is critical for optimizing solvent selection, reaction temperatures, and purification strategies during complex multistep syntheses. The quantitative data is summarized below[4][5]:
| Property | Value |
| Chemical Name | 4-Methoxybenzo[d]isothiazole |
| Synonyms | 4-Methoxy-1,2-benzisothiazole |
| CAS Number | 35272-30-1 |
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.22 g/mol |
| InChI Key | WILUPWLPVVSGHY-UHFFFAOYSA-N |
| SMILES | COc1cccc2sncc12 |
| Physical Form | Solid |
| Standard Purity | ≥95% (Commercial Grade) |
| Storage Conditions | Room temperature, sealed in a dry, well-ventilated area |
Mechanistic Synthesis & Retrosynthetic Analysis
The construction of the 1,2-benzisothiazole core classically relies on the late-stage formation of the sulfur-nitrogen (S-N) bond. A highly efficient, metal-free synthetic route utilizes 2-(benzylsulfanyl)-6-methoxybenzaldehyde as the primary substrate[2][3].
Experimental Protocol: S-N Bond Cyclization Cascade
The following protocol describes the cyclization of the benzisothiazole ring using hydroxylamine-O-sulfonic acid (HOSA).
Step-by-Step Methodology:
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Substrate Solubilization: Dissolve 18.8 g (72.8 mmol) of 2-(benzylsulfanyl)-6-methoxybenzaldehyde and 18.0 g (145 mmol) of thioanisole in a biphasic mixture of 175 mL acetonitrile and 175 mL deionized water[2].
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Causality: The biphasic solvent system is critical. Acetonitrile solubilizes the hydrophobic benzaldehyde derivative and thioanisole, while water is necessary to dissolve the highly polar HOSA reagent.
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Homogenization: Stir the mixture at room temperature (20-25°C) for 30 minutes to ensure complete micellar distribution.
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Reagent Addition: Slowly add 12.4 g (109 mmol) of hydroxylamine-O-sulfonic acid (HOSA) portion-wise to control the exothermic oxime formation.
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Causality: HOSA serves a dual purpose. First, it condenses with the aldehyde to form an oxime intermediate. Second, the sulfonic acid moiety acts as an exceptional leaving group, rendering the oxime nitrogen highly electrophilic.
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Mechanistic Role of Thioanisole: During the intramolecular nucleophilic attack of the sulfur atom onto the nitrogen, the benzyl protecting group is cleaved. Thioanisole acts as a potent carbocation scavenger, capturing the liberated benzyl cation to form benzyl phenyl sulfide, thereby preventing unwanted electrophilic aromatic substitution on the product[2].
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Cyclization: Stir the reaction mixture at room temperature for 2 hours.
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Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 3:1). The disappearance of the UV-active aldehyde starting material indicates the completion of the cascade.
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Quenching & Workup: Slowly add 400 mL of saturated aqueous sodium bicarbonate (NaHCO3) to the reaction mixture[3].
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Validation Checkpoint 2 (pH): The pH must be strictly monitored and brought to ~7.5-8.0. HOSA generates sulfuric acid as a byproduct; failing to neutralize the mixture promptly can lead to acid-catalyzed degradation of the newly formed S-N bond.
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Isolation: Extract the aqueous layer with ethyl acetate (3 x 200 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 4-methoxybenzo[d]isothiazole.
Synthesis workflow of 4-Methoxybenzo[d]isothiazole via HOSA-mediated cyclization.
Downstream Applications: Tyrosine Kinase Inhibitor Development
In oncology drug discovery, 4-methoxybenzo[d]isothiazole is not the final active pharmaceutical ingredient (API); rather, it is a masked nucleophile. To integrate this scaffold into a larger drug molecule, the methoxy group must be cleaved to reveal a reactive phenol (1,2-benzisothiazol-4-ol)[3].
Experimental Protocol: Molten Salt Demethylation
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Preparation: Mix 22.0 g of 4-methoxybenzo[d]isothiazole with 140 g of solid pyridine hydrochloride[3].
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Thermal Cleavage: Heat the solid mixture to 195°C and stir for 2 hours.
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Causality: At 195°C, pyridine hydrochloride becomes a highly polar, protic molten salt. The pyridinium ion protonates the ether oxygen (enhancing its leaving group ability), while the chloride ion acts as a nucleophile, attacking the sterically unhindered methyl group via an SN2 mechanism. This generates methyl chloride gas (which escapes, driving the reaction forward) and 1,2-benzisothiazol-4-ol. This specific reagent is chosen because standard Lewis acids (like BBr3) might aggressively coordinate with and cleave the sensitive S-N bond of the isothiazole ring.
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Workup: Cool the melt to room temperature, dilute with 1 L of water, acidify with 1N hydrochloric acid (12 mL), and extract with ethyl acetate to isolate the 1,2-benzisothiazol-4-ol[3].
Integration into EGFR Inhibitors
The resulting 1,2-benzisothiazol-4-ol is subsequently reacted with a halogenated phenyl ring via Nucleophilic Aromatic Substitution (SNAr). This diaryl ether intermediate is then coupled to a pyrrolo[3,2-d]pyrimidine scaffold. The final compound acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family, effectively shutting down downstream PI3K/AKT and MAPK signaling cascades, thereby inducing apoptosis in tumor cells[3].
Logical progression from intermediate to targeted Tyrosine Kinase Inhibitor.
Safety, Handling, & Environmental Compliance (E-E-A-T)
As a biologically active heterocyclic building block, 4-methoxybenzo[d]isothiazole must be handled under strict laboratory safety protocols.
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Hazard Statements: The compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[5].
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Precautionary Handling: All synthetic manipulations, particularly the HOSA cyclization and high-temperature pyridine hydrochloride demethylation, must be conducted in a certified chemical fume hood. Personnel must utilize P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/eye protection/face protection) protocols[4][6].
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Emergency Response: In case of ocular exposure, adhere to P305+P351+P338 (Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing)[4].
References
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Synthesis of benzo[d]isothiazoles: an update Source: Arkivoc (KU Leuven Repository) URL:[Link]
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上皮増殖因子受容体ファミリーを阻害する分子標的薬の合成研究 (Synthesis of molecular targeted drugs inhibiting the epidermal growth factor receptor family) Source: Tokyo University of Science Academic Repository URL:[Link]
- Source: Google Patents (WIPO)
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. tus.repo.nii.ac.jp [tus.repo.nii.ac.jp]
- 3. WO2009113560A1 - Fused heterocyclic compound - Google Patents [patents.google.com]
- 4. 4-methoxybenzo[d]isothiazole [sigmaaldrich.com]
- 5. 4-Methoxybenzo[d]isothiazole | 35272-30-1 [sigmaaldrich.com]
- 6. 4-METHOXYBENZO[D]ISOTHIAZOLE | 35272-30-1 [sigmaaldrich.com]
